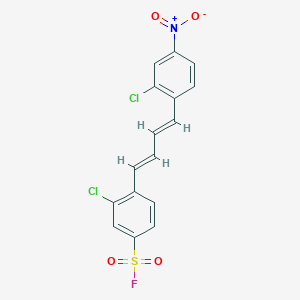

3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

CAS No.: 31368-25-9

Cat. No.: VC17877872

Molecular Formula: C16H10Cl2FNO4S

Molecular Weight: 402.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31368-25-9 |

|---|---|

| Molecular Formula | C16H10Cl2FNO4S |

| Molecular Weight | 402.2 g/mol |

| IUPAC Name | 3-chloro-4-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |

| Standard InChI | InChI=1S/C16H10Cl2FNO4S/c17-15-9-13(20(21)22)7-5-11(15)3-1-2-4-12-6-8-14(10-16(12)18)25(19,23)24/h1-10H/b3-1+,4-2+ |

| Standard InChI Key | IXYAYEKAUAGUBI-ZPUQHVIOSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)/C=C/C=C/C2=C(C=C(C=C2)S(=O)(=O)F)Cl |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=CC=CC2=C(C=C(C=C2)S(=O)(=O)F)Cl |

Introduction

3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound with significant relevance in both chemical and biological research. Its molecular formula is C16H10Cl2FNO4S, and it has a molecular weight of approximately 402.2 g/mol . This compound belongs to the category of sulfonyl fluorides, known for their electrophilic properties, and is classified as an aromatic compound due to the presence of a benzene ring.

Synthesis and Chemical Reactions

The synthesis of 3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions using commercially available precursors. The synthesis requires precise temperature control and specific solvents to facilitate the desired transformations. Industrial methods may employ continuous flow reactors to enhance efficiency and safety during large-scale production.

This compound can undergo various chemical reactions, including oxidation and reduction. Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas for reduction. The choice of nucleophiles can vary widely depending on the desired product.

Biological Applications and Mechanism of Action

The mechanism of action for this compound largely depends on its application in biological systems. It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The sulfonyl fluoride group acts as an electrophile and can form covalent bonds with nucleophilic residues in proteins, thus modulating their activity.

Applications and Significance

3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several important applications in both academic research and industrial settings. Its diverse applications highlight its significance in various fields, including chemical and biological research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume